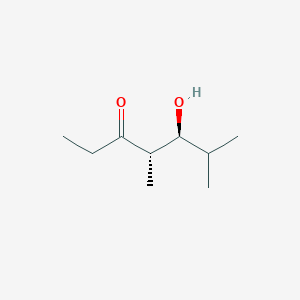![molecular formula C14H13N3O5 B14252648 2-[(Benzylamino)methyl]-4,6-dinitrophenol CAS No. 185390-37-8](/img/structure/B14252648.png)
2-[(Benzylamino)methyl]-4,6-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzylamino)methyl]-4,6-dinitrophenol is an organic compound that belongs to the class of dinitrophenols. These compounds are characterized by the presence of two nitro groups attached to a benzene ring, along with other substituents. This particular compound has a benzylamino group and a methyl group attached to the benzene ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methyl]-4,6-dinitrophenol typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce the nitro groups. This is followed by a series of reactions to introduce the benzylamino and methyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity. Safety measures are crucial due to the potential hazards associated with handling nitro compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzylamino)methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2-[(Benzylamino)methyl]-4,6-diaminophenol .
Aplicaciones Científicas De Investigación
2-[(Benzylamino)methyl]-4,6-dinitrophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Benzylamino)methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The pathways involved may include oxidative phosphorylation and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A well-known compound with similar nitro groups but lacking the benzylamino and methyl groups.
2-[(Benzylamino)methyl]-4,6-dibromophenol: Similar structure but with bromine atoms instead of nitro groups.
Uniqueness
2-[(Benzylamino)methyl]-4,6-dinitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
185390-37-8 |
|---|---|
Fórmula molecular |
C14H13N3O5 |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
2-[(benzylamino)methyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C14H13N3O5/c18-14-11(9-15-8-10-4-2-1-3-5-10)6-12(16(19)20)7-13(14)17(21)22/h1-7,15,18H,8-9H2 |
Clave InChI |
ABDBOYPOGGXTFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
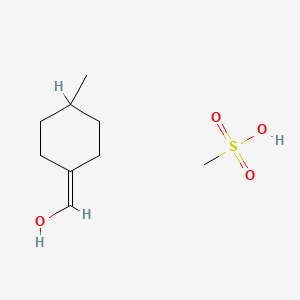
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
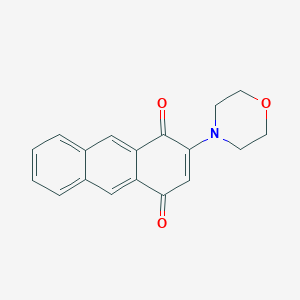
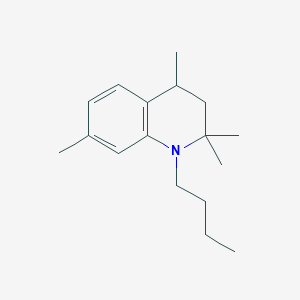
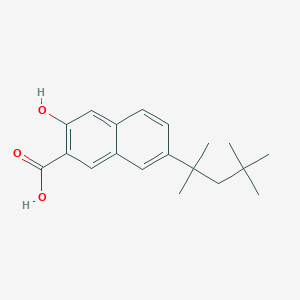
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
